molecular formula C18H22N2O3 B2355117 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea CAS No. 1448046-77-2

1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea

Cat. No.: B2355117
CAS No.: 1448046-77-2
M. Wt: 314.385
InChI Key: NHRZAGSKQMFJIO-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea is an organic compound that features a urea functional group. This compound is characterized by the presence of a furan ring, a tetrahydropyran ring, and a tolyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For example, reacting furan-2-ylmethyl isocyanate with tetrahydro-2H-pyran-4-ylamine.

    Introduction of the Tolyl Group: This step might involve a substitution reaction where the tolyl group is introduced to the urea core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their function. The molecular targets could include receptors, enzymes, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylmethyl)-3-(o-tolyl)urea: Lacks the tetrahydropyran ring.

    1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea: Lacks the furan ring.

    1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea: Lacks the tolyl group.

Uniqueness

1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea is unique due to the combination of its three distinct functional groups, which may confer unique biological or chemical properties compared to its analogs.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(2-methylphenyl)-1-(oxan-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-14-5-2-3-7-17(14)19-18(21)20(13-16-6-4-10-23-16)15-8-11-22-12-9-15/h2-7,10,15H,8-9,11-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRZAGSKQMFJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CC2=CC=CO2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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